Hexyl formate
Description
Overview of Formate (B1220265) Esters in Contemporary Chemical Sciences
Formate esters, with the general formula HCOOR, are a fundamental class of organic compounds formed from the esterification of formic acid with an alcohol. wikipedia.orgwikipedia.org They are distinguished by their often pleasant, fruity aromas, which has led to their widespread use in various industries. pcc.eu In contemporary chemical sciences, formate esters are significant for several reasons. They serve as valuable intermediates in organic synthesis, and their characteristic scents make them key components in the flavor and fragrance industries. wikipedia.orgpcc.eu Compared to the more commonly utilized acetate (B1210297) esters, formate esters are noted to be less stable. wikipedia.org
Historical Trajectories and Key Milestones in Hexyl Formate Investigations
While specific historical milestones for this compound are not extensively documented in readily available literature, the broader history of esters dates back to the early days of organic chemistry. The synthesis of esters, known as esterification, has been a fundamental reaction for well over a century. wikipedia.org The investigation of individual esters like this compound likely began as chemists systematically explored the reactions of various alcohols with carboxylic acids. The recognition of its pleasant, fruity aroma would have been a key early discovery, leading to its classification as a valuable fragrance and flavoring agent. ontosight.aichemicalbull.com The development of modern analytical techniques, such as gas chromatography and spectroscopy, has been crucial in identifying and quantifying this compound in natural products and commercial preparations. hmdb.ca
Strategic Research Rationale and Significance of this compound Studies
The strategic rationale for studying this compound is multifaceted. Its primary significance lies in its application within the flavor and fragrance industries. chemicalbull.comchemimpex.com Research focuses on optimizing its synthesis to achieve high purity and yield, which is crucial for its use in consumer products. google.com Furthermore, understanding its physicochemical properties, such as solubility and volatility, is essential for its formulation in various products, including perfumes, cosmetics, and food items. cymitquimica.com From a scientific perspective, studying this compound and other esters contributes to a deeper understanding of esterification reactions, reaction kinetics, and the influence of molecular structure on sensory properties. perfumerflavorist.com Its presence in various natural sources, such as apples and teas, also makes it a subject of interest in food chemistry and metabolomics. hmdb.cafoodb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-9-7-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPMNMLWKSBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060870 | |
| Record name | Formic acid, hexyl ester | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with an ethereal, fruity, leafy, green odour | |
| Record name | Hexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |
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| Record name | Hexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
155.00 to 156.00 °C. @ 760.00 mm Hg | |
| Record name | Hexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |
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Solubility |
very slightly, miscible with alcohol, ether; slightly soluble in water | |
| Record name | Hexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Hexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8789(20°) | |
| Record name | Hexyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/257/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
629-33-4 | |
| Record name | Hexyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexyl formate | |
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| Record name | Hexyl formate | |
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| Record name | Formic acid, hexyl ester | |
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| Record name | Formic acid, hexyl ester | |
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| Record name | Hexyl formate | |
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| Record name | HEXYL FORMATE | |
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| Record name | Hexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62.6 °C | |
| Record name | Hexyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Identity and Physicochemical Properties
Hexyl formate (B1220265) is a colorless liquid known for its characteristic fruity odor. chemimpex.comchemicalbook.com It is an ester derived from hexanol and formic acid. ontosight.ai
| Identifier | Value |
| IUPAC Name | hexyl formate. hmdb.ca |
| Synonyms | Formic acid, hexyl ester; n-Hexyl methanoate. chemicalbook.com |
| Molecular Formula | C7H14O2. chemimpex.com |
| CAS Number | 629-33-4. chemimpex.com |
| Molecular Weight | 130.18 g/mol . chemicalbook.com |
| Boiling Point | 155-156 °C. chemicalbook.com |
| Melting Point | -63 °C. chemicalbook.com |
| Density | 0.879 g/mL at 25 °C. chemicalbook.com |
| Solubility | Slightly soluble in water; soluble in alcohol and propylene (B89431) glycol. chemicalbook.com |
Mechanistic Investigations of Chemical Reactivity and Pathways
Kinetic and Thermodynamic Studies of Hexyl Formate (B1220265) Hydrolysis
Ester hydrolysis is a fundamental reaction wherein an ester reacts with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base, or it can occur, albeit much more slowly, in neutral water. The hydrolysis of hexyl formate yields formic acid and 1-hexanol (B41254).
A notable characteristic of the hydrolysis of formates is its autocatalytic nature. The formic acid produced during the reaction can itself act as a catalyst, accelerating the rate of hydrolysis as the reaction progresses. This phenomenon has been observed in the hydrolysis of various alkyl formates, such as methyl and ethyl formate.
While specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively documented in the reviewed literature, the principles can be effectively illustrated by examining related short-chain alkyl esters. The activation energy (Ea) and other thermodynamic parameters provide insight into the reaction's feasibility and rate. For instance, studies on other esters reveal the energy requirements and the influence of the alkyl group on reactivity. Below is a table of comparative thermodynamic and kinetic parameters for the hydrolysis of other relevant esters.
Table 1: Comparative Kinetic and Thermodynamic Parameters for Ester Hydrolysis This table presents data for related esters to illustrate the general characteristics of formate hydrolysis, as specific values for this compound were not available in the cited sources.
| Ester | Condition | Parameter | Value | Unit | Source(s) |
|---|---|---|---|---|---|
| Ethyl Formate | Neutral Hydrolysis | Activation Enthalpy (ΔH‡) | 91 ± 8 | kJ/mol | |
| Activation Entropy (ΔS‡) | -48 ± 8 | J K⁻¹ mol⁻¹ | |||
| tert-Butyl Formate | Neutral Hydrolysis (kN) | Activation Energy (Ea) | 78 ± 5 | kJ/mol | psu.edu |
| Acidic Hydrolysis (kA) | Activation Energy (Ea) | 59 ± 4 | kJ/mol | psu.edu | |
| Basic Hydrolysis (kB) | Activation Energy (Ea) | 88 ± 11 | kJ/mol | psu.edu |
| Hexyl Acetate (B1210297) | Acid-Catalyzed Hydrolysis | Activation Energy (Ea) | 68.2 | kJ/mol | |
Solvolytic Reactions Involving Hexyl Moieties
Solvolysis is a reaction where the solvent acts as the nucleophile. libretexts.orgvedantu.com For a compound like this compound or a hexyl halide, solvolysis in a protic solvent such as water (hydrolysis) or an alcohol (alcoholysis) can proceed through a mechanism involving a carbocation intermediate, particularly an Sₙ1-type pathway. libretexts.orgvedantu.com
Carbocation Rearrangement and Hydride Shift Mechanisms
In reactions that proceed via carbocation intermediates, these high-energy species are prone to rearrangement to form more stable carbocations. ucalgary.ca The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. ucalgary.ca If a hexyl-containing compound undergoes solvolysis, the initial departure of the leaving group could form a primary or secondary hexyl carbocation. This less stable carbocation can rearrange through a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon. ucalgary.calibretexts.org
For example, the formation of a 2-hexyl carbocation (a secondary carbocation) could be followed by a 1,2-hydride shift from an adjacent carbon, potentially leading to the more stable 3-hexyl carbocation (also secondary, but rearrangement can occur if it leads to an even more stable species or a mixture of products). This rearrangement occurs rapidly, often before the nucleophile has a chance to attack the initial carbocation. libretexts.org This results in the formation of a product with a rearranged carbon skeleton. masterorganicchemistry.com Such rearrangements are common whenever a less stable carbocation can be transformed into a more stable one. ucalgary.ca
Influence of Solvent Nucleophilicity on Reaction Outcomes
The solvent plays a crucial role in solvolysis reactions, not only as the nucleophile but also by stabilizing the intermediates. Polar protic solvents, such as water and alcohols, are particularly effective at promoting Sₙ1-type reactions because they can stabilize both the departing leaving group and the carbocation intermediate through their high polarity and hydrogen-bonding capabilities. libretexts.orgucalgary.cawikipedia.org The large dipole moment of these solvents helps to lower the energy of the transition state leading to the carbocation, thereby speeding up the reaction rate. libretexts.orgvedantu.com
The nucleophilicity of the solvent directly influences the product. In a solvolysis reaction, the solvent molecule itself is the nucleophile that attacks the carbocation. vedantu.com A more nucleophilic solvent will react more readily with the carbocation. However, in Sₙ1 reactions, the rate is determined by the formation of the carbocation, not the subsequent nucleophilic attack. libretexts.org
In contrast, polar aprotic solvents (like DMSO or acetonitrile) are generally not used for solvolysis because, while polar, they are less effective at stabilizing carbocations and can sometimes react with them to form unwanted products. libretexts.org They are better suited for Sₙ2 reactions where they solvate the cation but leave the nucleophile "naked" and more reactive. ucalgary.ca Therefore, the choice of a polar protic solvent with sufficient nucleophilicity is key to facilitating solvolytic reactions of hexyl moieties that proceed through a carbocation pathway. vedantu.comwikipedia.org
Oxidative Transformation Pathways
Formation of this compound via Thermo-oxidative Aging of Alcohols
This compound has been identified as a product resulting from the thermo-oxidative aging of 1-hexanol. rsc.orgrsc.org During this process, 1-hexanol undergoes a series of reactions when subjected to heat and oxygen, leading to the formation of a variety of aging products, including aldehydes, other acids, and various esters. rsc.orgrsc.org
A study on the aging mechanism of linear alcohols demonstrated that after a certain period of thermo-oxidative aging, several ester compounds are formed. rsc.org this compound is one of the esters detected, alongside hexyl acetate, hexyl propanoate, and hexyl butanoate. rsc.org The formation of these products highlights the complex reaction network that occurs during the degradation of alcohols under oxidative conditions.
Table 2: Selected Products Detected During Thermo-oxidative Aging of 1-Hexanol This table lists some of the compounds identified in research on the aging of 1-hexanol, illustrating the formation of this compound among other products.
| Product Compound | Compound Type | Source(s) |
|---|---|---|
| 1-Hexanal | Aldehyde | rsc.org |
| Hexanoic Acid | Carboxylic Acid | rsc.org |
| This compound | Ester | rsc.org |
| Hexyl Acetate | Ester | rsc.org |
| Hexyl Propanoate | Ester | rsc.org |
| Hexyl Butanoate | Ester | rsc.org |
Role of Oxidation, Decarboxylation, and C-C Bond Cleavage in Ester Formation
The formation of this compound from 1-hexanol during thermo-oxidative aging involves a multi-step pathway founded on key chemical transformations: oxidation, C-C bond cleavage, and esterification. rsc.orgrsc.org
Oxidation: The initial step is the oxidation of the primary alcohol, 1-hexanol. It is first oxidized to its corresponding aldehyde, 1-hexanal. rsc.orgvaia.com This aldehyde can then undergo further oxidation to form the carboxylic acid, hexanoic acid. rsc.org
Oxidative C-C Bond Cleavage: A crucial step in the formation of the formate moiety is the oxidative cleavage of a carbon-carbon bond. rsc.org Carboxylic acids, such as the hexanoic acid formed in the previous step, can undergo oxidative C-C bond cleavage. rsc.org This cleavage can break the hexanoic acid molecule into smaller fragments. One plausible cleavage pathway results in the formation of formic acid and 1-pentanol. rsc.org This type of C-C bond scission is a known pathway in the degradation of larger organic molecules under oxidative stress. researchgate.netnih.gov
Esterification: Once formic acid is generated in the reaction mixture, it can react with the starting alcohol, 1-hexanol, which is present in abundance. This acid-catalyzed esterification reaction produces this compound. rsc.org
Therefore, the appearance of this compound is not a direct oxidation product but rather the result of a sequence involving the oxidation of the parent alcohol to a carboxylic acid, subsequent C-C bond cleavage of that acid to generate formic acid, and finally the esterification of this formic acid with another molecule of the parent alcohol. rsc.orgrsc.org
Electrocatalytic Oxidation of Formate Esters
The electrocatalytic oxidation of formate esters, including this compound, represents a critical area of research with implications for fuel cell technology and the synthesis of valuable chemicals. This process involves the conversion of the formate ester into carbon dioxide, releasing protons and electrons. The efficiency and mechanism of this transformation are highly dependent on the nature of the molecular electrocatalyst employed.
A pivotal step in the electrocatalytic oxidation of formate esters is the cleavage of the carbon-hydrogen (C-H) bond. lidsen.com Mechanistic studies across various molecular catalysts have revealed that this process predominantly occurs via a hydride transfer mechanism. lidsen.comlidsen.com In this pathway, the formate's hydride ion (H-) is transferred directly to a metal center of the catalyst. lidsen.com
The thermodynamic feasibility of this hydride transfer is a crucial determinant of the catalyst's effectiveness. lidsen.com For the oxidation to proceed, the metal catalyst must have a suitable hydricity, which is the thermodynamic measure of a compound's ability to donate a hydride ion. researchgate.net If the catalyst's hydricity is appropriately matched with that of the formate, the transfer is favored, initiating the catalytic cycle. lidsen.com
Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these pathways. For instance, in studies of nickel-based molecular catalysts, DFT calculations have predicted that direct hydride transfer from the formate to the metal center is an accessible route with a reasonable activation barrier under ambient conditions. lidsen.com This direct transfer is often more favorable than alternative mechanisms like β-deprotonation. lidsen.com
Kinetic isotope effect (KIE) studies, comparing the reaction rates of formate and its deuterated counterpart (deuterioformate), provide direct evidence for C-H bond cleavage being a rate-determining step in the oxidation process. whiterose.ac.uknih.gov In protein film electrochemistry (PFE) experiments with formate dehydrogenase, a significant KIE has been observed, confirming that the cleavage of the C-H bond is integral to the catalytic rate. whiterose.ac.uknih.gov While these studies are on enzymatic systems, the principles are relevant to understanding molecular electrocatalysts.
The transfer of a hydride from the formate ester to the molecular catalyst leads to the formation of a key intermediate: a metal-hydride species. lidsen.comlidsen.com The presence and reactivity of these intermediates are central to the proposed mechanisms for formate oxidation across a range of transition metal-based catalysts. lidsen.comlidsen.comacs.org
Metal-hydride complexes have been identified as crucial intermediates in numerous catalytic cycles involving hydrogenation and dehydrogenation reactions. acs.org In the context of formate oxidation, the metal-hydride intermediate is formed following the initial C-H bond cleavage and hydride transfer step. lidsen.com The subsequent steps in the catalytic cycle involve the fate of this metal-hydride species.
For a complete catalytic cycle of formate oxidation, the following steps, which have been demonstrated independently in some systems, are proposed:
Coordination of the formate to the metal center, followed by the hydride transfer to form the metal-hydride intermediate. lidsen.com
Deprotonation of the metal-hydride species. lidsen.com
Oxidation of the metal center at the electrode to regenerate its initial state, allowing for the next catalytic turnover. lidsen.com
The stability and reactivity of the metal-hydride intermediate are critical. The thermodynamic properties of these intermediates, such as their hydricity and pKa, are directly correlated with the redox potentials of the parent metal complex. lidsen.com However, research has shown that a higher hydricity of the metal-hydride does not always correlate with a faster rate of formate oxidation, suggesting a complex interplay of thermodynamic and kinetic factors. lidsen.com
The table below summarizes key intermediates and concepts in the electrocatalytic oxidation of formate esters.
| Term | Description | Relevance to this compound Oxidation |
| Hydride Transfer | The movement of a hydride ion (H-) from the formate C-H bond to the metal catalyst. | The primary mechanism for initiating the oxidation process. |
| Metal-Hydride Intermediate | A transient species formed when the metal catalyst accepts a hydride from the formate. | A central, reactive species in the catalytic cycle. |
| Hydricity | A thermodynamic measure of a molecule's ability to donate a hydride ion. | Determines the favorability of the initial hydride transfer step. |
| DFT Calculations | Computational chemistry method used to model and predict reaction pathways and energetics. | Provides theoretical support for the proposed mechanisms. |
| Kinetic Isotope Effect (KIE) | The change in reaction rate when an atom is replaced by its isotope. | Experimental evidence confirming C-H bond cleavage is rate-affecting. |
Analytical Chemistry Research for Hexyl Formate Characterization and Detection
Advanced Chromatographic Methodologies
Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a volatile compound like hexyl formate (B1220265), both gas and liquid chromatography play crucial roles.
Gas Chromatography (GC) with Selective Detectors for Purity and Quantitative Analysis
Gas chromatography (GC) is a powerful tool for assessing the purity and quantifying the amount of hexyl formate in a sample. tcichemicals.comfishersci.ca The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. aocs.orgscioninstruments.com For this compound, which is a volatile ester, GC is particularly well-suited. cymitquimica.com Purity levels of this compound are often determined by GC, with commercially available products typically having a purity of greater than 98.0%. tcichemicals.comtcichemicals.com
The process generally involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. Different compounds travel through the column at different rates, leading to their separation. A detector at the end of the column, such as a Flame Ionization Detector (FID), is used to detect the eluted compounds. google.com The FID is highly sensitive to organic compounds and provides a signal proportional to the amount of the compound present, allowing for accurate quantitative analysis. google.com
For enhanced selectivity, especially in complex matrices, specific detectors can be employed. While a standard FID is often sufficient for purity assessment, more selective detectors might be necessary when analyzing trace amounts of this compound or when interfering compounds are present. The choice of the detector depends on the specific requirements of the analysis.
Table 1: GC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Purity (GC) | >98.0% | tcichemicals.com |
| Column Type | Medium polarity capillary column (e.g., 6% cyanopropylbenzene-94% dimethylsiloxane) | google.com |
| Detector | Flame Ionization Detector (FID) | google.com |
| Sample Preparation | Derivatization with sodium borohydride (B1222165) in acetonitrile (B52724) for certain analyses | google.com |
Liquid Chromatography (LC) Techniques for Complex Mixture Analysis
While GC is ideal for volatile compounds, liquid chromatography (LC) offers advantages for analyzing less volatile compounds or complex mixtures that may not be suitable for GC. aocs.org High-performance liquid chromatography (HPLC) is a widely used technique that employs high pressure to force a solvent through a column packed with a stationary phase, enabling high-resolution separations. nih.gov
Ion-pair chromatography is a type of reversed-phase liquid chromatography that is particularly useful for separating ionic and highly polar compounds. km3.com.tw In this technique, an ion-pairing reagent is added to the mobile phase. km3.com.tw This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and allowing it to be retained by the nonpolar stationary phase. km3.com.tw
For the analysis of esters and other compounds in complex matrices, ion-pairing chromatography with volatile reagents is advantageous, especially when coupled with mass spectrometry (MS). nih.govresearchgate.net Volatile ion-pairing reagents, such as formic acid or ammonium (B1175870) formate, are compatible with MS detection because they can be easily removed in the gas phase. nih.govresearchgate.net The use of hexylamine (B90201) as an ion-pairing agent has been shown to be critical for achieving good retention and peak shapes for polar and acidic metabolites. nih.gov This approach allows for the simultaneous quantitative analysis of various classes of polar metabolites, including esters. nih.gov
Developing methods for the trace detection and quantification of compounds like this compound in complex matrices presents a significant analytical challenge. researchgate.netenvchemgroup.com Techniques such as high-performance liquid chromatography (HPLC) coupled with sensitive detectors are often employed. uva.es For complex samples, multiple separation steps under different conditions may be necessary. chromatographyonline.com
The choice of the stationary phase is critical. For instance, a phenyl-hexyl column has been used for the chromatographic separation of multiple analytes in a short time frame. nih.gov Additionally, sample preparation techniques are crucial for removing interfering substances from the matrix. researchgate.net These can range from simple liquid-liquid extraction to more advanced solid-phase extraction methods. envchemgroup.comresearchgate.net
For trace analysis, enhancing the detector response is often necessary. chula.ac.th This can be achieved through derivatization, where the analyte is chemically modified to a form that is more easily detected. aocs.org When coupled with highly sensitive detection techniques like tandem mass spectrometry (MS/MS), limits of detection at the nanogram per milliliter (ng/mL) level can be achieved. nih.gov
Mass Spectrometric (MS) Applications in Structural and Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both the identification of unknown compounds and the quantification of known ones.
GC-MS for Volatile Compound Identification and Profiling
The coupling of gas chromatography with mass spectrometry (GC-MS) is a gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com In this technique, the GC separates the components of a mixture, and the MS provides detailed structural information for each component as it elutes from the GC column. nist.gov The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio, producing a mass spectrum that is a unique fingerprint of the molecule. nist.govchemicalbook.com
GC-MS is widely used for the identification and profiling of volatile compounds, including esters like this compound, in various samples such as food and beverages. mdpi.commdpi.com The identification of this compound is confirmed by comparing its mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center. nist.gov The technique is sensitive enough to detect trace levels of volatile compounds, making it suitable for flavor and fragrance analysis. domprep.comresearchgate.net Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile compounds in complex matrices. mdpi.comfrontiersin.org
Table 2: Key Mass Fragments for this compound (GC-MS)
| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation | Reference |
| 56 | 100.0 | Base Peak (most abundant ion) | chemicalbook.com |
| 42 | 40.6 | Fragment ion | chemicalbook.com |
| 43 | 40.6 | Fragment ion | chemicalbook.com |
| 55 | 45.3 | Fragment ion | chemicalbook.com |
| 41 | 36.5 | Fragment ion | chemicalbook.com |
| 69 | 28.2 | Fragment ion | chemicalbook.com |
| 84 | 21.8 | Fragment ion | chemicalbook.com |
| 29 | 16.5 | Fragment ion (CHO+) | chemicalbook.com |
| 31 | 17.2 | Fragment ion | chemicalbook.com |
| 27 | 15.2 | Fragment ion | chemicalbook.com |
Atmospheric Pressure Ionization (API) Techniques
Atmospheric Pressure Ionization (API) encompasses a range of techniques that generate ions from an analyte directly from a liquid or gas stream at atmospheric pressure before they are introduced into the mass spectrometer's vacuum system. This approach is particularly well-suited for coupling liquid chromatography (LC) with mass spectrometry (MS). For a compound like this compound, which is relatively volatile and possesses medium polarity, API methods offer robust and sensitive detection. The most common API techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI) is a soft ionization technique that produces ions from macromolecules or polar molecules in solution. wikipedia.org It involves applying a high voltage to a liquid to create an aerosol, from which solvent evaporation leads to the formation of charged analyte ions, often with minimal fragmentation. wikipedia.org While ESI is highly effective for large and polar molecules, its application to small, less polar compounds like this compound (C7H14O2) can be challenging due to the lack of easily ionizable functional groups. illinois.edu For such molecules, ionization in ESI-MS typically occurs through the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). The addition of modifiers like ammonium acetate (B1210297) to the mobile phase can facilitate the formation of these adducts and enhance the ESI signal.
A comparative study on the analysis of 2,2',4,4',6,6'-hexanitrodiphenylamine (a compound also referred to as hexyl) and other nitrophenols highlighted the sensitivity advantages of ESI-MS. researchgate.netnih.gov The research found that for the compounds under investigation, ESI-MS provided lower detection limits compared to APCI-MS. researchgate.netnih.gov For hexyl, the limit of detection using LC-ESI-MS in single ion monitoring mode was 80 picograms. researchgate.netnih.gov This suggests that when optimized, ESI-MS can be a highly sensitive technique for trace-level detection. Although this study did not involve this compound, its findings on a similarly named compound underscore the potential sensitivity of ESI-MS when appropriate ionization conditions are achieved. researchgate.netnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is an ionization method well-suited for thermally stable compounds of low to medium polarity that are not easily ionized by ESI. wikipedia.org The process involves vaporizing the analyte and solvent in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through gas-phase chemical reactions. wikipedia.org This typically results in the formation of a protonated molecule, [M+H]⁺.
APCI is generally considered a "soft" ionization technique, but it imparts more energy to the analyte than ESI, which can lead to in-source fragmentation. creative-proteomics.comnottingham.ac.uk This fragmentation is highly valuable for structural elucidation and unequivocal identification of the analyte. For this compound, with a molecular weight of 130.18 g/mol , APCI would be expected to produce a strong protonated molecule ion at a mass-to-charge ratio (m/z) of 131.1, along with characteristic fragment ions that can confirm its identity. chemicalbook.comnist.gov
In a study comparing ionization methods for the analysis of 2,2',4,4',6,6'-hexanitrodiphenylamine (hexyl) and related compounds, APCI-MS was found to generate more fragment ions than ESI-MS. researchgate.netnih.gov This was deemed crucial for the unequivocal identification of the analytes. researchgate.netnih.gov This characteristic makes APCI-MS a powerful tool for both quantitative and qualitative analysis of compounds like this compound, where fragmentation patterns can provide a higher degree of confidence in identification.
Table 1: Comparison of ESI-MS and APCI-MS Performance for the Analysis of Hexyl (2,2',4,4',6,6'-hexanitrodiphenylamine) Data sourced from a study on polynitrophenols and hexyl. researchgate.netnih.gov
| Feature | Electrospray Ionization (ESI-MS) | Atmospheric Pressure Chemical Ionization (APCI-MS) |
| Sensitivity | More sensitive; lower limits of detection (LOD for hexyl = 80 pg) | Less sensitive compared to ESI for this application |
| Fragmentation | Minimal fragmentation (soft ionization) | Provided more fragment ions |
| Primary Use | High-sensitivity quantitative analysis | Unequivocal identification and structural confirmation |
Single Ion Monitoring (SIM) Strategies for Low-Level Detection
Single Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity and selectivity for quantitative analysis. scioninstruments.com Instead of scanning a wide range of m/z values, the mass spectrometer is set to detect only a few specific, pre-selected ions that are characteristic of the target analyte. scioninstruments.com By focusing the detector's time on these specific ions, the signal-to-noise ratio is dramatically improved, allowing for the detection of analytes at very low concentrations. scioninstruments.com
For the low-level detection of this compound, a SIM method would typically target its protonated molecule [M+H]⁺ (m/z 131.1) or a prominent and specific fragment ion. Electron ionization mass spectra of this compound show major fragments at m/z 84, 69, 56, and 41. chemicalbook.com In an APCI-MS context, the protonated molecule and key fragments would be selected for monitoring. This strategy is essential when analyzing this compound in complex matrices such as food, beverages, or environmental samples, where it may be present at trace levels.
The utility of SIM for achieving low detection limits was demonstrated in the LC-MS analysis of nitrophenols and hexyl, where detection limits in the picogram range were achieved using this mode. researchgate.netnih.gov This approach is directly applicable to this compound research, enabling accurate quantification well below the levels achievable with full-scan data acquisition.
Integrated Analytical Platforms for this compound Research
The analysis of this compound is most effectively performed using integrated analytical platforms that couple a high-resolution separation technique with a sensitive detection method. The most common and powerful of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile ester, this compound is ideally suited for analysis by GC-MS. nist.gov In this platform, the sample is injected into a heated port, and the this compound is separated from other volatile and semi-volatile components in the sample matrix as it passes through a long capillary column. The separated compounds then enter the mass spectrometer for ionization (typically by electron ionization, EI) and detection. The National Institute of Standards and Technology (NIST) database contains reference mass spectra for this compound obtained via GC-MS, which can be used for positive identification. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For samples in a liquid matrix, or for analyses where derivatization is not desired, LC-MS is the platform of choice. researchgate.net Reversed-phase LC can separate this compound from other components based on polarity. The column effluent is then directed to an API source (ESI or APCI) for ionization and MS analysis. researchgate.net This platform is highly versatile and allows for the direct analysis of complex mixtures, minimizing sample preparation steps. The integration of LC with API-MS provides the high sensitivity and selectivity needed for trace analysis in challenging matrices.
Challenges in Sample Preparation and Matrix Effects for Accurate Determination
Accurate determination of this compound, especially at low concentrations in complex samples, is often hindered by challenges in sample preparation and by matrix effects during analysis. oup.com
Sample preparation is a critical step that aims to isolate the analyte from interfering components and concentrate it to a level suitable for detection. oup.comresearchgate.net For this compound, its volatility can be a significant challenge during steps that involve heating or evaporation, potentially leading to analyte loss and inaccurate results. Furthermore, complex matrices like food or biological fluids contain numerous compounds (e.g., fats, proteins, sugars) that must be removed to prevent interference and protect the analytical instrumentation. mdpi.com Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed, but must be carefully optimized to ensure high recovery of the analyte. researchgate.net
Matrix effects are a major issue in mass spectrometry, particularly when using API sources like ESI and APCI. bataviabiosciences.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, either suppressing or enhancing its signal. bataviabiosciences.comnih.gov This can lead to significant errors in quantification. For example, non-volatile components in a food extract can suppress the ESI signal by competing with the analyte for ionization or by altering the droplet evaporation process. To overcome this, several strategies can be employed:
Effective Sample Cleanup: Rigorous sample preparation to remove interfering matrix components. oup.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to compensate for the effect. sepscience.com
Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) as an internal standard. This is the most effective method, as the internal standard co-elutes with the analyte and experiences the same matrix effects, providing highly accurate and precise quantification.
Addressing these challenges through careful method development and validation is crucial for achieving reliable and accurate determination of this compound in any analytical study.
Spectroscopic Characterization in Academic Research Contexts
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.commsu.edu The IR spectrum of hexyl formate (B1220265) is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. spectrabase.com
The most prominent feature in the IR spectrum of hexyl formate is the strong absorption band associated with the carbonyl (C=O) group stretching vibration, which is characteristic of esters. This peak is typically observed in the region of 1700-1750 cm⁻¹. Another key feature is the C-O-C stretching vibration, which appears as a strong band in the fingerprint region. The spectrum also contains multiple bands corresponding to the C-H stretching and bending vibrations of the hexyl chain's aliphatic CH₂ and terminal CH₃ groups. msu.eduresearchgate.net
A molecule composed of 'n' atoms has 3n-6 fundamental vibrational modes (3n-5 for linear molecules). msu.edu These include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting) modes. youtube.commsu.edu Analysis of the specific frequencies and intensities of these bands allows for the confirmation of the ester functional group and the aliphatic chain, providing a spectroscopic fingerprint for this compound. spectrabase.com
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (formyl) | ~2960-2850 | Medium-Strong |
| C=O Stretch (ester) | ~1725 | Strong |
| C-O Stretch (ester) | ~1180 | Strong |
| CH₂ Bending | ~1465 | Medium |
| CH₃ Bending | ~1380 | Medium |
Data derived from typical functional group absorption ranges and spectral data for this compound. msu.eduspectrabase.com
Raman Spectroscopy for Molecular Structure and Conformational Studies
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. mdpi.com A key principle of Raman spectroscopy is that a vibration is Raman-active only if it causes a change in the molecule's polarizability. mdpi.com
Table 2: Key Raman Shifts for this compound
| Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|
| C-H Stretch | 2800-3000 |
| C=O Stretch | ~1725 |
| C-C Stretch | 800-1200 |
Data based on general Raman spectral regions and available data for this compound. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Interaction Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. chemrxiv.org It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR spectroscopy provides detailed information about the number and type of hydrogen atoms in a molecule. In this compound (HCOO(CH₂)₅CH₃), each chemically distinct proton produces a signal at a specific chemical shift (δ), measured in parts per million (ppm). abdn.ac.uk
The most downfield signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the formyl proton (H-C=O) at approximately 8.0-8.1 ppm. researchgate.net The protons on the carbon adjacent to the ester oxygen (the α-methylene group, -O-CH₂-) appear as a triplet around 4.1-4.2 ppm. The other methylene (B1212753) groups of the hexyl chain produce a complex multiplet in the upfield region (typically 1.2-1.7 ppm), while the terminal methyl group (-CH₃) appears as a triplet at approximately 0.9 ppm. chemicalbook.com
Host-Guest Complexation: ¹H NMR is also a primary tool for studying non-covalent interactions, such as host-guest complexation. acs.org While specific studies detailing the encapsulation of this compound are not prevalent, the principles can be illustrated by the behavior of similar guest molecules. When a molecule like this compound is encapsulated within the cavity of a host molecule (e.g., a cyclodextrin (B1172386) or calixarene), its protons experience a different magnetic environment. acs.orgbeilstein-journals.org This change typically results in significant shifts in their resonance frequencies. Protons located inside the host's shielding cavity will shift upfield (to a lower ppm value), while those near the deshielding rim may shift downfield. acs.org The magnitude of these shifts provides information about the geometry and strength of the host-guest complex. acs.orgoiccpress.com
Table 3: Typical ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H -COO- | ~8.05 | Singlet (s) |
| -O-CH₂ -R | ~4.16 | Triplet (t) |
| -O-CH₂-CH₂ -R | ~1.65 | Multiplet (m) |
| -(CH₂ )₃-CH₃ | ~1.32 | Multiplet (m) |
| -CH₃ | ~0.90 | Triplet (t) |
Data compiled from typical values and spectral databases. chemicalbook.comsigmaaldrich.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. libretexts.org
For this compound, seven distinct signals are expected. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield around 161 ppm. spectrabase.comucl.ac.uk The carbon atom of the O-CH₂ group resonates at approximately 65 ppm. The carbons of the hexyl chain appear in the aliphatic region (around 14-32 ppm), with their specific shifts influenced by their distance from the electronegative oxygen atom. libretexts.orgucl.ac.uk
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| HC OO- | ~161.2 |
| -O-C H₂-R | ~65.1 |
| -O-CH₂-C H₂-R | ~28.6 |
| R-C H₂-CH₂-CH₃ | ~25.7 |
| -O-(CH₂)₂-C H₂-R | ~31.5 |
| R-C H₂-CH₃ | ~22.6 |
| -C H₃ | ~14.0 |
Data compiled from spectral databases. spectrabase.comchemicalbook.com
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex molecules. They reveal correlations between nuclei, confirming the molecular structure. scribd.comacs.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. slideshare.net For this compound, a COSY spectrum would show cross-peaks connecting the α-CH₂ protons to the β-CH₂ protons, and so on, down the entire hexyl chain, confirming the sequence of methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. iupac.org An HSQC spectrum of this compound would show a cross-peak connecting the formyl proton signal (~8.05 ppm) to the carbonyl carbon signal (~161.2 ppm), the α-CH₂ proton signal (~4.16 ppm) to the α-carbon signal (~65.1 ppm), and so on for each C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. iupac.org This is crucial for connecting different parts of the molecule. For instance, the formyl proton (~8.05 ppm) would show an HMBC correlation to the α-carbon of the hexyl group (~65.1 ppm), confirming the ester linkage.
Advanced Spectroscopic Methods for Real-Time Reaction Monitoring
Modern research increasingly employs advanced spectroscopic methods for the real-time, in-situ monitoring of chemical reactions. researchgate.net These techniques, often integrated into flow chemistry systems, provide kinetic and mechanistic insights that are unavailable from endpoint analysis alone. rsc.orgmagritek.com
Flow NMR Spectroscopy: By flowing a reaction mixture through an NMR spectrometer, it is possible to acquire spectra continuously as the reaction progresses. chemrxiv.orgrsc.org This would allow for the monitoring of the esterification of formic acid with hexanol to produce this compound. Researchers could quantify the consumption of reactants and the formation of the this compound product by integrating their respective NMR signals over time. magritek.com
In-situ IR/Raman Spectroscopy: Probes can be inserted directly into a reaction vessel to acquire IR or Raman spectra in real time. mdpi.com This enables the tracking of changes in key functional groups. For the synthesis of this compound, one could monitor the decrease in the broad O-H band of hexanol and the appearance and growth of the characteristic ester C=O band around 1725 cm⁻¹. mdpi.com
Mass Spectrometry (MS): While not a spectroscopic method in the same vein, online MS is often coupled with reaction systems to monitor the molecular weight of species in the mixture, confirming the formation of the desired product in real time. researchgate.net
These advanced methods are central to Process Analytical Technology (PAT) initiatives, enabling better control, optimization, and understanding of chemical transformations. mdpi.com
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For hexyl formate (B1220265), DFT can provide a fundamental understanding of its behavior.
The reactivity of a molecule is closely related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are a primary method for determining the energies of these orbitals. scirp.org The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.
The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. nih.govscirp.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This parameter also influences global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), which can be calculated from the HOMO and LUMO energies. nih.govphyschemres.org While specific DFT studies detailing the HOMO-LUMO gap for hexyl formate are not prevalent in public literature, the methodology is well-established. For similar small organic molecules, these calculations provide foundational data for predicting reaction outcomes. scirp.org
Illustrative Global Reactivity Descriptors from HOMO-LUMO Energies
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. scirp.org |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from a system. physchemres.org |
| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. physchemres.org |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the energy lowering of a system when it accepts electrons. nih.gov |
This compound possesses significant conformational flexibility due to the rotation around its single bonds. This includes different orientations of the hexyl chain (rotamers) and the cis/trans isomerism around the C-O ester bond. nih.govarxiv.org The cis and trans conformers of the formate group have different energies, with the cis form typically being more stable for simple formates like methyl formate. arxiv.org
DFT calculations are employed to map the potential energy surface of the molecule. This involves systematically rotating the dihedral angles of the bonds and calculating the energy at each point to identify stable conformers (energy minima) and the transition states that separate them (saddle points). nih.gov Such an analysis for this compound would reveal the relative populations of its different conformers at a given temperature and the energy barriers to their interconversion, which influences its bulk physical and chemical properties.
In the condensed phase (liquid or solid), the properties of this compound are governed by intermolecular forces such as van der Waals interactions and hydrogen bonding. DFT-based methods can be used to study these interactions in detail. mdpi.com
One powerful technique is Hirshfeld surface analysis, which partitions the crystal space to define a surface for a molecule. physchemres.org This analysis allows for the quantification of different types of intermolecular contacts. For instance, in a crystal structure of a molecule containing a hexyl group, Hirshfeld analysis revealed that H···H, C···H, and N···H contacts were the most significant contributors to crystal packing. iucr.org Similar studies on this compound would clarify how molecules pack in the solid state and which interactions are dominant. Energy framework calculations, also derived from DFT, can visualize and quantify the interaction energies (electrostatic, dispersion, etc.) between molecules, providing insight into the stability of the crystal lattice. iucr.org
DFT is a cornerstone for elucidating the mechanisms of chemical reactions. mdpi.com For this compound, this includes studying its formation (e.g., Fischer esterification of hexanol and formic acid) and its degradation (e.g., hydrolysis). Computational chemists use DFT to model the entire reaction pathway, locating the structures of reactants, intermediates, products, and, most importantly, the transition states. frontiersin.orgchemrxiv.org
The energy of the transition state determines the activation energy of the reaction, which is critical for understanding reaction kinetics. arxiv.org By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified. acs.org For example, DFT calculations can clarify whether a reaction proceeds through a concerted mechanism or a stepwise one involving intermediates. chemrxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, requiring a force field to describe the potential energy of the system. researchgate.net
For this compound, MD simulations can model the behavior of the bulk liquid, predicting properties like density, viscosity, and self-diffusivity. researchgate.netacs.org Simulations can also provide detailed information about the liquid structure, such as the radial distribution functions between different atoms. Furthermore, MD is used to study the behavior of this compound at interfaces (e.g., liquid-vapor) or its interactions when dissolved in a solvent. acs.orgosti.gov These simulations can reveal how solvent molecules arrange around a this compound molecule and how this solvation structure affects its properties and reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Predictions
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or environmental fate. tandfonline.comnih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. tandfonline.com
For fragrance ingredients like this compound, QSAR is a vital tool for risk assessment, particularly for predicting environmental effects like aquatic toxicity. researchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, from the molecule's structure. These descriptors can be constitutional, topological, or quantum-chemical. tandfonline.com A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model that relates these descriptors to an experimental property, such as the toxicity to an aquatic organism like Daphnia magna. researchgate.netresearchgate.net
Example of QSAR Application for Environmental Risk Assessment
| Predicted Parameter | Methodology | Application for this compound |
|---|---|---|
| Aquatic Toxicity (e.g., log 1/IGC50) | Develop a model correlating molecular descriptors (e.g., LogP, molecular weight) with measured toxicity data for a set of esters. researchgate.net | Predict the concentration at which this compound may be harmful to aquatic organisms like Tetrahymena pyriformis or Pimephales promelas. researchgate.netresearchgate.net |
| Environmental Fate | Use QSAR models (like ECOSAR) to estimate properties such as biodegradability, soil adsorption, and bioconcentration factor based on physicochemical properties. researchgate.neteuropa.eu | Assess the persistence and distribution of this compound in the environment. researchgate.neteuropa.eu |
| Predicted No-Effect Concentration (PNEC) | Calculated from a predicted effect level (from a QSAR model) and an assessment factor (AF) to account for uncertainty. researchgate.net | Establish a concentration below which unacceptable effects on aquatic organisms are unlikely to occur. researchgate.net |
Force Field Development and Validation for this compound Systems
The accurate simulation of this compound systems using computational methods like molecular dynamics (MD) is critically dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For a molecule like this compound, the development and validation of a force field would involve a meticulous process of parameterizing its bonded and non-bonded interactions to reproduce experimental or high-level quantum mechanical data.
While specific force field development studies exclusively targeting this compound are not prevalent in the public domain, the principles of parameterization for similar organic molecules, particularly esters, are well-established. The development process typically leverages the transferability of parameters from existing well-validated force fields for common functional groups and hydrocarbon chains.
Force fields can be broadly categorized into all-atom (AA) and united-atom (UA) models. In AA models, every atom is treated as an individual interaction site. In UA models, nonpolar hydrogen atoms are grouped with the carbon atom they are bonded to, forming a single pseudo-atom. This reduces the number of interaction sites and can significantly speed up simulations.
Force Field Development for this compound
A common strategy for developing a force field for this compound would be to utilize existing parameters for the hexyl chain and focus on the specific parameters for the formate ester group. Force fields like the General AMBER Force Field (GAFF), OPLS (Optimized Potentials for Liquid Simulations), and CHARMM General Force Field (CGenFF) are all-atom force fields that provide parameters for a wide range of organic molecules. rsc.orgnih.govnih.gov For the hexyl chain, the parameters for alkanes from these force fields are generally considered to be transferable. uq.edu.au
United-atom force fields such as the Transferable Potentials for Phase Equilibria (TraPPE-UA) and the Anisotropic United Atom (AUA) model have also been shown to be effective for esters. umn.eduresearchgate.net In these models, the CH2 and CH3 groups of the hexyl chain would be treated as single interaction sites. umn.edu The primary task in developing a force field for this compound would then be the careful parameterization of the formate group (HC(O)O-). This involves defining the atom types for the carbonyl carbon, the ester oxygen, the carbonyl oxygen, and the formate hydrogen, along with their associated partial charges, Lennard-Jones parameters, and parameters for bonds, angles, and dihedrals involving these atoms.
Partial atomic charges are a crucial component of the force field as they govern the electrostatic interactions. These are often derived by fitting to the electrostatic potential calculated from quantum mechanical methods. The Lennard-Jones parameters, which describe the van der Waals interactions, are typically optimized to reproduce experimental liquid properties such as density and heat of vaporization.
For instance, a study on carboxylate esters using the TraPPE-UA force field borrowed partial charges from the OPLS force field. researchgate.net Another approach involved proposing a new transferable united-atom force field for carboxylate esters where Lennard-Jones parameters were taken from previous parameterizations, and a unique set of partial charges was developed for the ester functional group. researchgate.net
Table 1: Illustrative Atom Types and Non-Bonded Parameters for the Formate Group in a Hypothetical this compound Force Field
| Atom Name | Atom Type | Partial Charge (e) | σ (Å) | ε (kcal/mol) |
| C (carbonyl) | C=O | +0.60 | 3.40 | 0.086 |
| O (carbonyl) | O=C | -0.45 | 2.96 | 0.210 |
| O (ester) | O-C | -0.35 | 3.00 | 0.170 |
| H (formate) | H-C=O | +0.10 | 2.42 | 0.030 |
| C (ester alkyl) | CH2 | -0.10 | 3.95 | 0.118 |
Note: These are representative values and would require rigorous optimization and validation for accurate simulations of this compound.
Validation of the Force Field
Once a set of parameters has been developed, it must be rigorously validated by comparing the results of molecular dynamics simulations to experimental data. The primary validation targets for a liquid like this compound would be its bulk thermodynamic and transport properties.
Key properties for validation include:
Density (ρ): The simulated density of liquid this compound at various temperatures and pressures should be in close agreement with experimental values. Deviations are often within a few percent for a well-parameterized force field. researchgate.net
Heat of Vaporization (ΔHvap): This property is very sensitive to the intermolecular interactions in the liquid phase and is a critical test of the force field's accuracy.
Vapor-Liquid Coexistence Curve (VLCC): For a comprehensive validation, the entire vapor-liquid coexistence curve can be simulated and compared with experimental data. This provides a measure of the force field's performance over a range of temperatures and densities.
Critical Temperature (Tc) and Critical Density (ρc): These can be determined from the simulated VLCC and compared to experimental values. researchgate.net
Surface Tension: For simulations involving liquid-vapor interfaces, the surface tension is an important property to validate.
Transport Properties: Properties such as viscosity and self-diffusion coefficient can also be calculated from simulations and compared with experimental data, although these are often more challenging to predict accurately.
Validation studies on other short-chain and fatty acid esters using transferable force fields have shown good agreement with experimental data for properties like saturated liquid densities and critical temperatures, with average deviations often being low. researchgate.netresearchgate.netrsc.org For example, one study on carboxylate esters using a transferable united-atom force field reported that saturated liquid densities and critical temperatures were predicted with average deviations from experimental data ranging from 1.8% to 4.2%. researchgate.net
Table 2: Example of a Validation Study for a Hypothetical this compound Force Field
| Property | Temperature (K) | Simulated Value | Experimental Value | % Deviation |
| Density (g/cm³) | 298.15 | 0.865 | 0.873 | -0.92 |
| Heat of Vaporization (kJ/mol) | 298.15 | 45.2 | 46.5 | -2.80 |
| Normal Boiling Point (K) | - | 425 | 428 | -0.70 |
Note: The values presented in this table are for illustrative purposes to demonstrate the validation process.
Biological and Environmental Research Perspectives
Natural Occurrence and Putative Biosynthesis Pathways
Hexyl formate (B1220265) (C₇H₁₄O₂) is a volatile ester recognized for its characteristic fruity aroma. Its presence as a natural metabolite has been confirmed in a variety of plants and food products, contributing to their distinct flavor and scent profiles.
Metabolomic studies have identified hexyl formate as a constituent in several plant species. Research on licorice (Glycyrrhiza glabra) has noted the presence of this compound among its volatile compounds. frontiersin.orgnih.gov While comprehensive metabolomic analyses have been conducted on tomato (Solanum lycopersicum), identifying a wide array of volatile organic compounds like hexyl acetate (B1210297), the specific detection of this compound is less consistently documented in broad metabolomic screens. frontiersin.orgfrontiersin.orgresearchgate.netoup.com However, given the shared biosynthetic precursors with other hexyl esters, its potential presence in the tomato volatilome is plausible.
This compound is a well-documented component of many fruit and food aromas. It has been detected, though not always quantified, in foods such as apples (Malus pumila), various teas (Camellia sinensis), and is associated with the characteristic scent of bananas. fmach.it Its presence contributes to the sweet, apple, and banana-like notes in these products. The identification of this compound and related esters is crucial for understanding the sensory qualities that define these foods.
Table 1: Documented Natural Occurrence of this compound This table is interactive. Click on the headers to sort.
| Food/Plant Source | Scientific Name | Finding | Citation(s) |
|---|---|---|---|
| Apple | Malus pumila | Detected as a volatile component contributing to fruit aroma. | fmach.it |
| Teas (Green, Black) | Camellia sinensis | Identified as a volatile compound. | |
| Licorice | Glycyrrhiza glabra | Identified as a natural constituent. | frontiersin.orgnih.gov |
| Banana | Musa sapientum | Associated with the characteristic fruity aroma. | fmach.it |
| Plum | Prunus domestica | Detected as a volatile component. | |
| Strawberry | Fragaria x ananassa | Detected as a volatile component. | |
| Grape | Vitis vinifera | Detected as a volatile component. |
The biosynthesis of volatile esters like this compound in plants is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). oup.com These enzymes facilitate the final step in ester formation by transferring an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol. oup.com For this compound, the putative pathway involves the esterification of hexan-1-ol with formyl-CoA. The substrates, hexan-1-ol and formyl-CoA, are derived from fatty acid and amino acid metabolism. AATs exhibit broad substrate specificity, enabling the production of a diverse array of esters from various alcohol and acyl-CoA precursors, which explains the complex aroma profiles found in fruits like apples and kiwifruit. oup.comuniprot.orgnih.gov For instance, research on apricot AATs has shown high activity in producing hexyl acetate, a closely related ester, indicating the likely mechanism for this compound synthesis. nih.gov
Conversely, in biological systems such as insects, the breakdown of formate esters is mediated by hydrolytic enzymes, particularly carboxylesterases (CXEs). nih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing the constituent alcohol and carboxylic acid. nih.govnih.gov This enzymatic degradation is a key mechanism in insect olfaction for clearing odorant molecules and is also linked to the toxic effects of certain esters. nih.govuefs.br
Ecotoxicological Research and Environmental Fate
Research into this compound has extended to its effects on ecosystems, with a particular focus on its insecticidal properties and environmental persistence.
This compound has demonstrated notable insecticidal activity against medically important mosquito vectors. oup.com Studies have evaluated its efficacy as a volatile fumigant against adult females of the yellow fever mosquito, Aedes aegypti, and the southern house mosquito, Culex quinquefasciatus. oup.com
In comparative studies, Cx. quinquefasciatus was generally found to be more susceptible to formate esters than Ae. aegypti. oup.com For Cx. quinquefasciatus, this compound was among the more toxic compounds tested, with an efficacy comparable to ethyl formate and heptyl formate. oup.com Against Ae. aegypti, its toxicity was comparable to other C2-C6 formate esters like propyl and ethyl formate, though methyl formate was found to be the most potent. oup.com The proposed mechanism for the insecticidal action of formate esters involves their in-vivo hydrolysis by insect esterases to produce formic acid, which is a known mitochondrial toxin. uefs.br
Table 2: Comparative Insecticidal Efficacy of Volatile Formate Esters This table is interactive. Click on the headers to sort.
| Compound | Target Species | LC₅₀ (mg/0.5L air) | Rank of Toxicity (Species Specific) | Citation(s) |
|---|---|---|---|---|
| This compound | Aedes aegypti | 0.93 | 5 | oup.com |
| This compound | Culex quinquefasciatus | 0.52 | 2 (equal to others) | oup.com |
| Methyl formate | Aedes aegypti | 0.68 | 1 | oup.com |
| Ethyl formate | Aedes aegypti | 0.93 | 3 (equal to others) | oup.com |
| Propyl formate | Aedes aegypti | 0.93 | 3 (equal to others) | oup.com |
| n-Butyl formate | Aedes aegypti | 0.81 | 2 | oup.com |
| n-Butyl formate | Culex quinquefasciatus | 0.37 | 1 | oup.com |
LC₅₀ (Lethal Concentration, 50%) represents the concentration required to kill 50% of the test population.
The relationship between the chemical structure of formate esters and their insecticidal toxicity has been investigated. For Aedes aegypti, a general trend was observed where toxicity tended to decrease as the length of the aliphatic alcohol chain increased. oup.com Methyl formate, the ester with the shortest chain, was the most toxic in this species. oup.com
However, this clear structure-activity relationship was not observed for Culex quinquefasciatus. In this species, n-butyl formate exhibited the highest toxicity, followed by a group of esters with similar efficacy that included this compound, indicating a more complex interaction between the compound's structure and the target sites within this mosquito. oup.com These differences highlight species-specific variations in physiology and detoxification mechanisms. uefs.broup.com
Regarding environmental fate, specific data on the ultimate biodegradation of this compound is limited. researchgate.net However, the degradation of its components can be inferred. Formic acid, a potential hydrolysis product, is expected to biodegrade readily in soil and water. chemicalbook.com The biodegradability of alkyl esters in general can be influenced by chain length; for some classes of compounds, hexyl derivatives have shown higher primary degradation than shorter-chain ethyl or butyl derivatives. researchgate.netnih.gov However, complete mineralization of the core structure is not always guaranteed and depends on environmental conditions and the specific microbial communities present. researchgate.netacs.orgnih.gov
Environmental Degradation Kinetics and Metabolite Identification (General for hexyl esters)
The environmental persistence and degradation of hexyl esters, like other phthalate (B1215562) esters (PAEs), are critical factors in assessing their ecological impact. The degradation of these compounds in the environment is influenced by both abiotic and biotic processes.
Degradation Kinetics: The degradation of PAEs in environmental systems, such as marine sediments, often follows first-order decay kinetics. researchgate.net This means the rate of degradation is proportional to the concentration of the ester. For instance, studies on various phthalate esters have determined experimental degradation rates (K b ) and their corresponding coefficients of determination (R²), indicating a predictable decay over time. researchgate.net However, degradation rates can vary significantly based on the molecular weight of the ester. Low molecular weight phthalates tend to degrade more rapidly, with half-lives in sediment as short as a few days, whereas high molecular weight congeners can be much more persistent. sfu.ca For example, the half-life of di(2-ethylhexyl) phthalate (DEHP) in sediment has been observed to be as long as 340 days. sfu.ca
Microbial degradation is a primary pathway for the breakdown of these esters. sfu.cabtsjournals.com The rate of biodegradation is dependent on both the chemical's intrinsic properties and environmental conditions. sfu.ca Some microorganisms can utilize these esters as a carbon source, leading to their breakdown. researchgate.netnih.gov For example, the fungus Fusarium culmorum has been shown to degrade 92% of DEHP within 36 hours. researchgate.net Similarly, the bacterium Ochrobactrum anthropi strain L1-W can degrade 98.7% of a 200 mg/L DEHP solution within 72 hours. nih.gov
Metabolite Identification: The biodegradation of hexyl esters typically begins with the hydrolysis of the ester bonds by microbial esterases. researchgate.net This initial step breaks the ester down into its corresponding monoester and alcohol. researchgate.net This process is sequential, with one ester bond being cleaved to form a monoalkyl phthalate, which is then further hydrolyzed to phthalic acid and the corresponding alcohol. nih.gov
For instance, in the degradation of DEHP by the bacterium Gordonia sp. YC-JH1, the identified metabolites were mono(2-ethylhexyl) phthalate (MEHP) and phthalic acid (PA). nih.gov Similarly, the degradation of DEHP by Fusarium culmorum results in metabolites such as butanol, hexanal, catechol, and acetic acid. researchgate.net These smaller molecules can then enter into central metabolic pathways like the Krebs cycle and be mineralized to carbon dioxide and water. researchgate.net In another example, Bacillus aquimaris degrades DEHP to butyl octyl phthalate and phthalic acid. researchgate.net
The following table summarizes the degradation kinetics and metabolites for a related hexyl ester, di(2-ethylhexyl) phthalate (DEHP), by various microorganisms.
Table 1: Degradation of Di(2-ethylhexyl) Phthalate (DEHP) by Various Microorganisms
| Microorganism | Degradation Efficiency | Time Frame | Identified Metabolites | Reference |
|---|---|---|---|---|
| Fusarium culmorum | 92% | 36 hours | Butanol, hexanal, catechol, acetic acid | researchgate.net |
| Ochrobactrum anthropi strain L1-W | 98.7% (at 200 mg/L) | 72 hours | Not specified | nih.gov |
| Gordonia sp. YC-JH1 | Not specified | 0-36 hours | Mono(2-ethylhexyl) phthalate (MEHP), phthalic acid (PA) | nih.gov |
| Bacillus aquimaris | 99% (at 200 mg/L) | 12 days | Butyl octyl phthalate, phthalic acid | researchgate.net |
| Bacillus subtilis | >99% (at 250 mg/L) | 24-48 hours | Not specified | ijcmas.com |
Mammalian Toxicology and Safety Assessment Methodologies
Dermal Sensitization and Allergic Response Mechanisms
Dermal sensitization is a type of allergic reaction that occurs when a substance triggers an immune response after contact with the skin. For this compound, which is used in fragrances, understanding its potential to cause skin sensitization is crucial for safety assessments. nih.govcymitquimica.com
The mechanism of allergic contact dermatitis involves two main phases: the sensitization phase and the effector phase. frontiersin.org During the initial sensitization phase, exposure to an allergen activates a specific type of immune cell response (T helper 2). frontiersin.orgopenstax.org This leads to the production of allergen-specific Immunoglobulin E (IgE) antibodies, which then bind to mast cells in the skin. openstax.org
Upon subsequent exposure, the allergen cross-links the IgE molecules on the mast cells, triggering their degranulation. openstax.org This releases a flood of chemical mediators, including histamine, leukotrienes, and prostaglandins. termedia.pl These mediators are responsible for the classic signs of an allergic reaction, such as redness, swelling, and itching. openstax.org
Studies on hexyl acetate, a structurally similar compound, have shown no evidence of skin sensitization in guinea pig models. europa.eu While this compound itself has not been extensively studied for its sensitization potential in publicly available literature, the evaluation of related compounds is a common practice in risk assessment. A comprehensive understanding of a chemical's skin sensitization potential is vital for conducting thorough risk assessments. nih.gov
Genotoxicity Screening and In Vitro Assay Development
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can potentially lead to mutations or cancer. iccffeed.org A variety of in vitro (test-tube) assays have been developed to screen for the genotoxic potential of substances like this compound.
A standard initial screening tool is the bacterial reverse mutation assay, commonly known as the Ames test. hpa.gov.tw This test uses specific strains of bacteria to detect point mutations induced by a chemical. hpa.gov.tw For hexyl acetate, an Ames test showed an inconsistently positive result in only one bacterial strain without metabolic activation, a result that was not replicated in a follow-up study. europa.eu
Other in vitro assays are used to detect different types of genetic damage. The in vitro micronucleus test, for example, identifies substances that cause chromosomal damage. iccffeed.orghpa.gov.tw The comet assay is another sensitive method used to detect DNA strand breaks in cells. nih.gov
The BlueScreen HC assay is a more recent mammalian cell-based screening tool that measures both genotoxicity and cytotoxicity. researchgate.net It has been used to evaluate a large number of fragrance materials and has shown high negative predictivity, meaning it is reliable for identifying non-genotoxic substances, though it can have a high rate of false positives. researchgate.net
Table 2: Common In Vitro Genotoxicity Assays
| Assay Type | Endpoint Detected | Relevance | Reference |
|---|---|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations (point mutations) | Standard initial screening for mutagenicity. | iccffeed.orghpa.gov.tw |
| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and anugenicity) | Detects substances that can break or cause loss of whole chromosomes. | iccffeed.orghpa.gov.tw |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks | A sensitive indicator of DNA damage. | nih.gov |
| BlueScreen HC Assay | Genotoxicity and cytotoxicity | A high-throughput screening tool for fragrance materials. | researchgate.net |
Exposure Modeling and Risk Assessment Frameworks
Exposure Modeling: Exposure modeling is a critical component of risk assessment, aiming to estimate the amount of a substance to which humans may be exposed from various sources. For fragrance ingredients like this compound, exposure can occur through the use of personal care and cosmetic products. researchgate.net
Models like the Creme RIFM model are used to estimate aggregate exposure from multiple product types. researchgate.net These models consider factors such as the concentration of the ingredient in different products and consumer usage patterns. researchgate.net Such models have shown that aggregate exposure to some fragrance ingredients is significantly lower than estimates from more simplistic, deterministic methods. researchgate.net The U.S. Environmental Protection Agency (EPA) also provides exposure predictions for chemicals like hexyl acetate, estimating average daily intake for the general population and specific demographic groups. epa.gov
Risk Assessment Frameworks: A risk assessment framework provides a structured approach to identify, evaluate, and manage risks associated with a substance. techtarget.comclearwatersecurity.com These frameworks typically involve several key steps:
Hazard Identification: Determining the potential adverse health effects of the substance.
Hazard Characterization (Dose-Response Assessment): Evaluating the relationship between the dose of the substance and the incidence and severity of adverse effects.
Exposure Assessment: Estimating the intensity, frequency, and duration of human exposure to the substance.
Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse health effects in exposed populations.
For fragrance materials, the Research Institute for Fragrance Materials (RIFM) has a well-established safety assessment program. researchgate.net This involves a comprehensive evaluation of available data, including physicochemical properties, toxicological data, and exposure estimates. When data on a specific substance is lacking, a "read-across" approach may be used, where data from structurally similar chemicals is used to inform the safety assessment. researchgate.net The Threshold of Toxicological Concern (TTC) is another approach that can be used to estimate a conservative exposure level below which there is a low probability of adverse health effects, particularly when toxicological data is limited. researchgate.net
Absorption, Distribution, Metabolism, and Excretion (ADME) Research
ADME studies are fundamental in toxicology and pharmacology, as they describe the journey of a chemical through the body. genomind.com These studies are essential for understanding a substance's potential for systemic effects.
Absorption: This refers to the process by which a substance enters the bloodstream. genomind.com For a fragrance ingredient like this compound, the primary route of absorption is likely through the skin after application of cosmetic products. researchgate.net In the absence of specific data, a conservative assumption of 100% skin absorption is often used in initial safety assessments, though this is recognized as being overly cautious. researchgate.net
Distribution: Once in the bloodstream, a substance is distributed to various tissues and organs throughout the body. genomind.com The extent of distribution depends on factors like blood flow, tissue binding, and the chemical's properties.
Metabolism: This is the biotransformation of the substance within the body, primarily in the liver. uark.edu For esters like this compound, the primary metabolic pathway is expected to be hydrolysis by esterase enzymes into hexanol and formic acid. nih.gov These metabolites can then be further processed by the body.
Excretion: This is the removal of the substance and its metabolites from the body, primarily through urine and feces. genomind.com The efficiency of excretion plays a significant role in determining the potential for a substance to accumulate in the body.
The prediction of ADME properties can be performed using computational tools like pkCSM, which uses the chemical structure to estimate various pharmacokinetic parameters. ugm.ac.idnaturalproducts.net These predictive models are valuable in the early stages of safety assessment to identify potential issues and prioritize substances for further testing.
Technological and Industrial Research Challenges
Optimization of Industrial-Scale Production Processes
The traditional method for synthesizing hexyl formate (B1220265) is the Fischer-Speier esterification of hexanol with formic acid, typically using a strong acid catalyst like sulfuric acid. While effective, scaling this process for industrial production involves significant hurdles. The primary challenge is the reversible nature of the reaction, which limits the yield as the products (hexyl formate and water) can revert to reactants. organic-chemistry.orgmasterorganicchemistry.com
Industrial optimization focuses on shifting the chemical equilibrium towards the product side. Key strategies include:
Water Removal: Continuous removal of water, a byproduct of the reaction, is a critical optimization step. organic-chemistry.org Techniques like azeotropic distillation using a Dean-Stark apparatus are employed to drive the reaction to completion. masterorganicchemistry.com
Catalyst Efficiency: While sulfuric acid is a common catalyst, its use presents challenges in separation, reactor corrosion, and waste disposal. Research is focused on heterogeneous (solid-phase) catalysts which can be easily separated from the reaction mixture, recycled, and often lead to cleaner processes. organic-chemistry.orgresearchgate.net
Table 1: Key Parameters for Optimizing Industrial this compound Production
| Parameter | Challenge | Optimization Strategy |
|---|---|---|
| Reaction Equilibrium | Reversible reaction limits product yield. organic-chemistry.org | Continuous removal of water; Use of excess reactant. masterorganicchemistry.com |
| Catalysis | Homogeneous catalysts (e.g., H₂SO₄) are corrosive and difficult to separate. | Development and use of heterogeneous (solid) acid catalysts for easier recovery and reuse. researchgate.net |
| Energy Consumption | Distillation for purification is energy-intensive. | Process integration and heat exchange optimization. |
| Purification | Removal of unreacted starting materials, water, and catalyst residues. wikipedia.org | Efficient liquid-liquid extraction and fractional distillation. mt.com |
| Waste Management | Disposal of acidic waste streams from homogeneous catalysis. | Use of recyclable catalysts and process intensification to minimize waste. |
Development of Greener Synthesis Routes and Sustainable Chemistry Principles
In response to growing environmental concerns, significant research is dedicated to developing greener synthesis routes for esters like this compound. This aligns with the principles of sustainable chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources. nih.gov
A prominent green alternative is biocatalysis, specifically using enzymes like lipases for esterification. google.com A patented method describes the synthesis of this compound from formic acid and hexyl alcohol using a lipase (B570770) catalyst. google.com This enzymatic route offers several advantages:
Mild Reaction Conditions: Enzymatic reactions occur at lower temperatures and pressures compared to traditional chemical methods, reducing energy consumption. google.com
High Selectivity: Enzymes are highly specific, which minimizes the formation of unwanted byproducts and simplifies the purification process.
Environmental Friendliness: The primary byproduct of the enzymatic reaction is water, making the process inherently cleaner and reducing the need for harsh chemicals for catalysis and neutralization. google.com
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving the economic viability of the process. researchgate.netnih.gov
Applying sustainable chemistry principles also involves evaluating the lifecycle of the raw materials. The ideal green process would utilize hexanol and formic acid derived from renewable biomass sources rather than petrochemical feedstocks. Research into converting bio-based materials into these platform chemicals is a key component of creating a fully sustainable production pathway for this compound. rsc.org
Quality Control and Purity Assessment in Large-Scale Production
Ensuring the purity and consistent quality of this compound is paramount, especially for its use in food and fragrance applications where even trace impurities can affect the final product's scent, taste, and safety. fastercapital.com Industrial-scale production requires robust quality control (QC) protocols at every stage, from raw material verification to final product testing. chemicalbull.com
The cornerstone of analytical testing for volatile compounds like this compound is Gas Chromatography (GC) . icm.edu.plchromatography-gc.comlibretexts.org
Purity Determination: GC separates the components of a mixture, allowing for the quantification of this compound relative to any impurities. libretexts.org A single, sharp peak on the chromatogram at the correct retention time indicates high purity, whereas multiple peaks signify the presence of other substances. chromatography-gc.com Commercial grades of this compound often specify a purity of >98% as determined by GC. thegoodscentscompany.comperflavory.com
Impurity Profiling: When coupled with Mass Spectrometry (GC-MS) , this technique becomes a powerful tool for identifying the chemical structure of unknown impurities. fastercapital.comchromatography-gc.comalwsci.com Potential impurities could include unreacted hexanol, residual formic acid, or byproducts from side reactions.
Standardization: To ensure consistent identification across different instruments and laboratories, retention times are often compared against known standards or converted to Kovats Retention Indices. icm.edu.plchromatography-gc.com
Other analytical techniques may supplement GC-MS to ensure the product meets all specifications, such as measuring physical properties like specific gravity and refractive index. thegoodscentscompany.comperflavory.com Rigorous QC ensures that each batch of this compound meets the stringent standards required by regulatory bodies and customers. fastercapital.comchemicalbull.com
Table 2: Analytical Methods for Quality Control of this compound
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment and quantification of components. libretexts.org | Percentage purity, detection of volatile impurities, retention time for identification. chromatography-gc.com |
| Mass Spectrometry (MS) | Identification of chemical structures. chromatography-gc.com | Molecular weight and fragmentation patterns of the ester and any impurities. |
| GC-MS | Combined separation and identification. alwsci.com | Comprehensive chemical profile of the sample, confirming both identity and purity. fastercapital.com |
| Refractometry | Measurement of Refractive Index. | A physical constant used as a quick check for product identity and purity. thegoodscentscompany.com |
| Densitometry | Measurement of Specific Gravity. | A physical constant used to verify product consistency. thegoodscentscompany.com |
Economic Viability and Market Research from a Research Perspective (General for esters)
The economic viability of producing esters like this compound is determined by a complex interplay of raw material costs, production efficiency, energy consumption, and market demand. happi.com From a research perspective, techno-economic analysis (TEA) is a critical tool used to evaluate the commercial potential of new production processes before significant capital investment. nih.govresearchgate.netnih.gov
Key factors influencing the economic viability of ester production include:
Production Scale and Process Type: Continuous production processes are often more cost-effective for large volumes compared to batch processes, though they require higher initial investment.
Catalyst Cost and Lifespan: The cost of the catalyst and the number of times it can be reused (especially for expensive biocatalysts or precious metal catalysts) significantly impacts operating expenses. nih.gov
Energy and Downstream Processing Costs: Separation and purification steps are often the most energy-intensive and costly parts of the entire process, sometimes accounting for a large percentage of total production costs. researchgate.netrsc.org
Market research indicates a growing demand for esters, driven by their use as flavoring agents, fragrances, and environmentally friendly solvents and lubricants. happi.com The demand for natural and biodegradable products, in particular, creates market opportunities for esters produced via green chemistry routes. happi.com However, the ester market is also characterized by low-profit margins for commodity products and a fragmented supplier landscape, making process efficiency and cost control critical for maintaining competitiveness. happi.com
Regulatory Science and Compliance in Chemical Production (General for esters)
The production and sale of chemical compounds, including esters like this compound, are governed by a stringent and complex web of international and national regulations. hopemaxchem.com Adherence to these regulations is not only a legal requirement but also a critical aspect of ensuring product safety for consumers and the environment. chemicalbull.com
In the United States , the primary legislation is the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA). TSCA requires the EPA to review new and existing chemicals to assess their potential risks to human health and the environment. freyrsolutions.comassent.com Manufacturers and importers must provide the EPA with necessary data before a chemical can be introduced into commerce. acquiscompliance.com For use as a flavoring agent, this compound is regulated by the Food and Drug Administration (FDA) and is listed as a synthetic flavoring substance and adjuvant (21 CFR 172.515). perflavory.comnih.gov
In the European Union , the main chemical regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). freyrsolutions.comreach24h.com REACH requires companies to register substances manufactured or imported in quantities of one tonne or more per year with the European Chemicals Agency (ECHA). reach24h.com This process involves submitting a technical dossier with data on the substance's properties and hazards. freyrsolutions.comacquiscompliance.com The principle of "no data, no market" means that non-compliance can result in a complete loss of access to the EU market. freyrsolutions.com
For fragrance applications, organizations like the International Fragrance Association (IFRA) set self-regulatory standards for the safe use of fragrance ingredients, which are widely adopted by the industry. chemicalbull.comsigmaaldrich.com Compliance requires a thorough understanding of these evolving legal frameworks, continuous monitoring of substance lists, and transparent communication throughout the supply chain. hopemaxchem.comassent.com
Table 3: Key Regulatory Frameworks for Ester Production
| Regulation / Body | Jurisdiction | Key Mandates |
|---|---|---|
| TSCA | United States | EPA review and regulation of new and existing industrial chemicals. assent.comcomplianceandrisks.com |
| FDA | United States | Approval of substances used as food additives, including flavorings. hopemaxchem.comnih.gov |
| REACH | European Union | Registration of chemicals with ECHA, including submission of safety data. reach24h.comhunton.com |
| IFRA | International | Sets industry standards for the safe use of fragrance materials. chemicalbull.com |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of hexyl formate (B1220265) has traditionally been achieved through methods like the prolonged boiling of n-hexyl alcohol and formic acid or azeotropic distillation. guidechem.com However, current research is focused on developing more efficient and environmentally friendly "green" synthetic routes.
One promising approach involves the use of novel reagents, such as the OPC-VH reagent, which allows for the synthesis of hexyl formate from 1-hexanol (B41254) or 2-hexanol (B165339) under mild conditions, such as in an ice bath. scirp.orgscirp.org This method has been shown to produce the corresponding alkyl formate as the sole product. scirp.org
Future investigations are likely to concentrate on:
Heterogeneous Catalysis: The development of solid acid catalysts to replace traditional homogeneous catalysts like sulfuric acid is a key area of interest. nih.govkuleuven.be These catalysts offer practical advantages for continuous operation and easier product separation. nih.gov
Enzymatic Synthesis: The use of immobilized lipases, such as Novozym® 435, has shown high yields in the synthesis of various formate esters, including this compound. researchgate.net Further research into optimizing enzyme dosage, reaction times, and the use of ultrasonication could lead to even more efficient and sustainable production processes. researchgate.net
Reactive Distillation: This technique combines reaction and distillation in a single unit, offering advantages over conventional methods. researchgate.net Comprehensive studies on the application of reactive distillation for n-hexyl acetate (B1210297) synthesis suggest its potential for this compound production as well. researchgate.netntnu.no
Integration of Advanced Analytical and Spectroscopic Techniques
A thorough understanding of this compound's properties and behavior relies on sophisticated analytical and spectroscopic methods. Standard characterization techniques currently include elemental analysis, Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgchemicalbook.comspectrabase.com
Future research will likely see the increased application of:
Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for the separation, identification, and quantification of this compound and related compounds. scirp.orgscirp.orgslideshare.net Newer developments, such as capillary liquid chromatography and high-temperature liquid chromatography, offer more sustainable and efficient analytical approaches. unime.it
Tandem Mass Spectrometry (MS/MS): This technique provides detailed structural information, aiding in the unambiguous identification of this compound in complex mixtures. sigmaaldrich.com
Spectroscopic Libraries: The continued development and expansion of spectral databases are essential for the rapid identification and characterization of compounds like this compound. chemicalbook.com
Deepening Mechanistic Understanding of Biological Interactions
This compound is recognized for its role as a flavoring agent and its presence in various natural products, including fruits and teas. chemimpex.comhmdb.ca Understanding its interaction with biological systems is crucial for its application in food science and potentially in other biological contexts.
Future research directions in this area include:
Metabolic Pathways: Investigating how this compound is metabolized in biological systems can provide insights into its fate and potential biological effects. nih.gov
Enzyme Interactions: Studying the interactions of this compound with enzymes, such as those involved in flavor perception, can help in designing foods with enhanced sensory properties. Research on formate dehydrogenases, which catalyze the oxidation of formate, could reveal fundamental mechanisms of one-carbon metabolism. mdpi.com
Cellular Effects: Exploring the effects of this compound at the cellular level could uncover new applications or provide a better understanding of its biological significance. For instance, studies on related compounds have explored their potential as insecticidal agents. sigmaaldrich.com
Leveraging Artificial Intelligence and Machine Learning in Computational Design
In the context of this compound, AI and ML can be applied to:
Predictive Modeling: Develop models to predict the properties and performance of this compound and related compounds, reducing the need for extensive experimental work. xpromit.comyoutube.com
Process Optimization: Use algorithms to optimize synthetic pathways and reaction conditions for the production of this compound, leading to higher yields and lower costs. acm.org
Materials Discovery: Employ generative design techniques to discover novel materials with desired properties, potentially leading to new applications for this compound derivatives. mit.eduxpromit.com Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the geometric and electronic structure of related molecules, aiding in the design of new functional materials. researchgate.netbeilstein-journals.org
Interdisciplinary Approaches for Sustainable this compound Applications and Research
The future of this compound research and its applications lies in interdisciplinary collaboration. Combining expertise from chemistry, biology, engineering, and data science will be essential for addressing key challenges and unlocking new opportunities.
Key areas for interdisciplinary research include:
Sustainable Production: Integrating green chemistry principles with process engineering to develop economically viable and environmentally friendly methods for large-scale this compound production. ua.ptrsc.org This includes the use of renewable feedstocks and the development of circular economy approaches. mdpi.com
Biorefinery Concepts: Exploring the production of this compound as part of an integrated biorefinery, where biomass is converted into a range of valuable products. ua.pt
Advanced Materials: Collaborating with materials scientists to develop new functional materials based on this compound for applications in areas such as energy storage and sensors. researchgate.net
By embracing these future research directions, the scientific community can continue to expand our understanding and utilization of this compound, contributing to advancements in sustainable chemistry, food science, and materials engineering.
Q & A
Q. What are the standardized laboratory protocols for synthesizing hexyl formate, and how can reproducibility be ensured?
this compound is typically synthesized via esterification reactions between formic acid and hexanol, often catalyzed by sulfuric acid or immobilized lipases. To ensure reproducibility, researchers should:
- Document molar ratios, catalyst concentrations, and reaction temperatures precisely .
- Include control experiments to verify the absence of side reactions (e.g., transesterification) .
- Report purification methods (e.g., distillation, chromatography) and validate purity using techniques like gas chromatography (GC) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are critical?
Key techniques include:
- NMR Spectroscopy : Look for characteristic peaks such as the formate ester carbonyl signal at ~160-170 ppm (¹³C NMR) and the hexyl chain’s methylene/methyl protons (¹H NMR) .
- IR Spectroscopy : Identify the ester C=O stretch near 1720 cm⁻¹ and C-O stretches at 1200-1100 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 130 for this compound) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods to avoid inhalation of vapors, as esters can irritate respiratory systems.
- Store this compound in airtight containers away from oxidizers and acids to prevent decomposition .
- Include toxicity data (e.g., LD50) in risk assessments, referencing Material Safety Data Sheets (MSDS) .
Advanced Research Questions
Q. How can reaction conditions for this compound synthesis be optimized to maximize yield while minimizing side products?
- Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent). For example, immobilized enzymes may require pH stabilization (6.5-7.5) and low water activity to favor esterification over hydrolysis .
- Use kinetic modeling to identify rate-limiting steps, such as protonation of the carbonyl group in acid-catalyzed reactions .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Cross-validate data using multiple techniques: Differential Scanning Calorimetry (DSC) for melting points, and headspace GC for volatility studies .
- Account for impurities by comparing results with high-purity (>99%) samples, as even trace water can alter solubility measurements .
Q. In kinetic studies of this compound hydrolysis, what experimental controls are critical to isolate environmental variables?
- Maintain constant ionic strength using buffer solutions to minimize pH fluctuations .
- Use inert atmospheres (e.g., nitrogen) to prevent oxidative degradation during long-term stability tests .
- Include blank runs without catalysts to quantify background reaction rates .
Q. How can researchers compare the reactivity of this compound with other short-chain esters in catalytic applications?
- Conduct competitive esterification assays with mixed alcohol substrates, analyzing product distributions via GC-MS .
- Apply computational methods (e.g., DFT calculations) to compare activation energies and transition states across esters .
Methodological and Reporting Guidelines
Q. How should experimental data on this compound be documented to meet academic journal standards?
- Follow ACS or RSC guidelines : Include detailed synthesis procedures, spectral data (with peak assignments), and error margins for quantitative results .
- Use SI units consistently and format tables with clear headers (e.g., "Table 1: Kinetic Parameters for this compound Hydrolysis") .
- Provide raw data in supplementary materials, ensuring reproducibility through step-by-step protocols .
Q. What statistical approaches are recommended for analyzing contradictory datasets in this compound research?
Q. How can researchers design studies to investigate this compound’s role in green chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
